Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 82788-35-0
VCID: VC8473646
InChI: InChI=1S/C11H9BrO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,6H2,1H3
SMILES: COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate

CAS No.: 82788-35-0

Cat. No.: VC8473646

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate - 82788-35-0

Specification

CAS No. 82788-35-0
Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C11H9BrO3/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,6H2,1H3
Standard InChI Key AWCPGVQAHZGMBK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr
Canonical SMILES COC(=O)C1=CC2=C(O1)C=CC(=C2)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(bromomethyl)-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃) has a molecular weight of 269.09 g/mol . The benzofuran scaffold consists of a fused benzene and furan ring, with a bromomethyl (-CH₂Br) group at position 5 and a methoxycarbonyl (-COOCH₃) group at position 2 (Fig. 1). The bromomethyl moiety enhances electrophilic reactivity, facilitating further functionalization via nucleophilic substitution or cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.09 g/mol
CAS Number82788-35-0
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

The absence of reported melting/boiling points suggests limited thermal stability studies, common for specialized intermediates .

Synthetic Pathways

Halogenation of Benzofuran Precursors

The compound is synthesized via bromination of methyl 5-methyl-1-benzofuran-2-carboxylate derivatives. In a representative procedure :

  • Methylation: 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is methylated using dimethyl sulfate (Me₂SO₄) in acetone with K₂CO₃ as a base, yielding methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

  • Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) selectively substitutes the methyl group at position 5 with bromine, forming the bromomethyl derivative.

Reaction conditions (e.g., solvent, catalyst, temperature) critically influence regioselectivity. For instance, using excess Br₂ may lead to dihalogenation at positions 4 and 6 of the benzofuran ring .

Table 2: Representative Bromination Conditions

Starting MaterialReagentSolventProduct YieldReference
Methyl 5-methyl-1-benzofuran-2-carboxylateNBSCCl₄30–40%

Structural Characterization

Spectroscopic Analysis

1H-NMR data for related brominated benzofurans reveal distinct signals:

  • Bromomethyl group: A singlet at δ 4.3–4.5 ppm (2H, CH₂Br).

  • Aromatic protons: Resonances at δ 7.2–7.6 ppm (1H, Ar-H).

  • Methoxy groups: Singlets at δ 3.8–3.9 ppm (3H, OCH₃) and δ 3.9–4.0 ppm (3H, COOCH₃).

X-ray crystallography of analogous compounds (e.g., methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate) confirms planar benzofuran cores and orthogonal ester groups, stabilizing the structure via intramolecular hydrogen bonds .

Applications in Organic Synthesis

Intermediate for Biologically Active Compounds

The bromomethyl group serves as a versatile handle for introducing amines, thiols, or aryl groups. For example:

  • Amination: Reaction with primary/secondary amines yields aminoalkyl derivatives, potential kinase inhibitors or antimicrobial agents .

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids generates biaryl structures, common in anticancer drug scaffolds .

DerivativeSynthetic RoutePotential ActivityReference
Aminoalkyl benzofuransCondensation with aminesAnticancer, antiviral
Biaryl benzofuransSuzuki couplingAntiproliferative

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